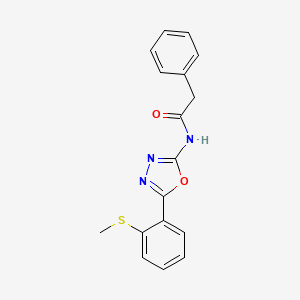

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-14-10-6-5-9-13(14)16-19-20-17(22-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDCXMXWLWCHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2-(methylthio)benzoic acid hydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, highlighting key differences in substituents, biological activities, and synthetic approaches.

Key Structural and Functional Differences

Heterocyclic Core :

- The target compound and most analogs (e.g., benzofuran–oxadiazole, pyridinyl-oxadiazole) use a 1,3,4-oxadiazole core, which is more electronegative than 1,3,4-thiadiazole derivatives. Thiadiazoles, such as those in , exhibit broader pesticidal and antibacterial activities due to sulfur’s polarizability .

Substituent Effects :

- Methylthio (-SMe) Group : Present in the target compound and compound 6 , this group increases lipophilicity (LogP ~3.08 in ) compared to unsubstituted phenyl rings.

- Benzofuran/Pyridinyl Moieties : Benzofuran–oxadiazole derivatives (e.g., 2a, 2b ) show enhanced antimicrobial activity due to planar aromatic systems interacting with microbial enzymes . Pyridinyl analogs may target NAD-dependent enzymes .

Pharmacological Profiles :

- Antimicrobial Activity : Benzofuran–oxadiazole derivatives (2a, 2b ) exhibit potent activity against Candida albicans (MIC: 4–8 µg/mL) , while thiadiazole derivatives inhibit Staphylococcus aureus .

- Enzyme Inhibition : Substituted butanamide-oxadiazolethio derivatives act as LOX inhibitors (IC₅₀: 0.42 µM) , suggesting the target compound’s phenylacetamide chain could similarly modulate enzyme binding.

Synthetic Routes: The target compound’s synthesis likely involves coupling 5-amino-1,3,4-oxadiazole-2-thiol with phenylacetic acid derivatives using EDC/HOBt, as seen in . In contrast, nicotinamide derivatives (e.g., 6) require KOH-mediated cyclization with CS₂ .

Research Implications and Limitations

- Contradictions : Thiadiazoles generally show stronger antibacterial activity than oxadiazoles , but oxadiazoles with electron-withdrawing groups (e.g., chloro, methoxy) excel in enzyme inhibition .

- Data Gaps : Physical properties (e.g., solubility, melting point) and mechanistic studies for the target compound are absent in the provided evidence.

Data Tables

Table 1: Pharmacological Activities of Selected Analogs

Table 2: Structural and Physicochemical Comparisons

| Compound | Molecular Formula | LogP | Key Functional Groups |

|---|---|---|---|

| Target compound | C₁₇H₁₅N₃O₂S | Inferred: ~3.0 | Oxadiazole, methylthiophenyl |

| 2a (Benzofuran–oxadiazole) | C₁₈H₁₂ClN₃O₂S | 3.50 | Benzofuran, chloro-phenyl |

| N-(4-sulfamoylphenyl)acetamide | C₁₂H₁₄N₄O₃S₂ | 3.08 | Thiadiazole, sulfamoyl |

Biological Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into several functional groups:

- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's biological activity.

- Methylthio Group : Enhances lipophilicity and may influence interactions with biological targets.

- Phenylacetamide Moiety : Often associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. A common method includes the reaction of 2-(methylthio)benzoic acid hydrazide with benzoyl chloride in the presence of a base such as triethylamine under reflux conditions in an organic solvent like dichloromethane or toluene. The product is purified through recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit a range of antimicrobial effects. This compound has been investigated for its ability to inhibit bacterial growth. The mechanism may involve interference with bacterial enzymes critical for survival .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of specific enzymes involved in cell proliferation.

- Modulation of signaling pathways that regulate cell survival and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the unique properties of this compound relative to other oxadiazole derivatives. Below is a summary table highlighting some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide | Chlorine substituent on phenyl | Antimicrobial |

| N-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide | Chlorine substituent on phenyl | Antimicrobial |

The presence of the methylthio group in this compound may enhance its biological activity compared to derivatives lacking this feature .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : In vitro assays demonstrated significant inhibition of Gram-positive and Gram-negative bacterial strains, suggesting potential as a new antimicrobial agent .

- Anticancer Mechanisms : Research involving various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound interacts with specific targets within cancer cells, leading to altered expression of genes involved in apoptosis and cell cycle regulation .

Q & A

Q. What are the optimized synthetic routes for N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide and its intermediates?

- Methodological Answer : The synthesis typically involves refluxing 2-chloro-N-phenylacetamide intermediates with sodium azide (NaN₃) in a toluene:water (8:2) solvent system for 5–7 hours. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1). Post-reaction, toluene is evaporated under reduced pressure, and crude products are purified via ethanol recrystallization for solid intermediates or ethyl acetate extraction for liquids . For oxadiazole ring formation, coupling reactions with thiol-containing intermediates (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol) in acetone with K₂CO₃ under reflux for 6–8 hours yield the final acetamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing structural analogs of this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Assigns protons adjacent to electron-withdrawing groups (e.g., oxadiazole) and confirms substitution patterns. For example, aromatic protons in the 2-(methylthio)phenyl group appear as multiplet signals in δ 7.2–7.8 ppm .

- IR Spectroscopy : Detects carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and C-S bonds (~650–700 cm⁻¹) .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of CH₃S- or oxadiazole moieties) validate molecular ions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme inhibition data (e.g., LOX vs. BChE) observed for structural analogs?

- Methodological Answer : Contradictions may arise from substituent effects or assay conditions. For example:

- Substituent Impact : Chloro or nitro groups on the phenyl ring enhance lipoxygenase (LOX) inhibition but reduce BChE activity due to steric hindrance .

- Assay Standardization : Use uniform substrate concentrations (e.g., 100 µM arachidonic acid for LOX) and control for pH/temperature variations.

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across analogs (e.g., compound 8t vs. 8v in LOX assays) .

- Molecular Docking : Simulate binding modes to identify conflicting steric/electronic interactions between analogs and enzyme active sites .

Q. What strategies are recommended for modifying the acetamide or oxadiazole moieties to enhance target selectivity?

- Methodological Answer :

-

Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to improve LOX inhibition (e.g., compound 8v, IC₅₀ = 12.3 µM) .

-

Acetamide Tail : Replace phenyl with heteroaromatic groups (e.g., pyridinyl) to enhance solubility and α-glucosidase inhibition .

-

Methylthio Phenyl Optimization : Substitute with bulkier groups (e.g., isobutyl) to reduce off-target effects in COX-2 inhibition assays .

Compound Substituent (R) LOX IC₅₀ (µM) BChE IC₅₀ (µM) 8t Cl 18.7 45.2 8u OCH₂CH₃ 23.4 32.1 8v NO₂ 12.3 >100 Data adapted from .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for novel analogs?

- Methodological Answer :

- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra; polar solvents downfield-shift acetamide NH protons .

- Dynamic Effects : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions (e.g., ortho-substituted phenyl groups) .

- X-ray Crystallography : Validate ambiguous structures, especially for stereoisomers or tautomeric forms .

Q. What in vitro/in vivo translational challenges are anticipated for this compound’s pharmacokinetic profile?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsome clearance; methylthio groups may undergo CYP450-mediated oxidation, requiring prodrug strategies .

- Bioavailability : Use Caco-2 cell monolayers to predict intestinal absorption. LogP >3.5 (calculated via ChemDraw) suggests moderate permeability but potential solubility issues .

- Toxicity Screening : Conduct Ames tests for mutagenicity, particularly for nitro-containing analogs (e.g., 8v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.